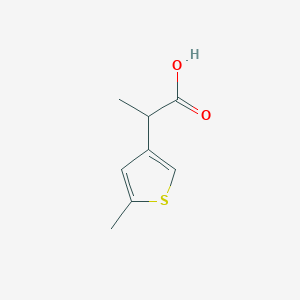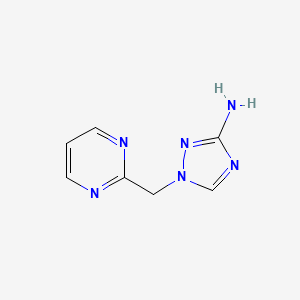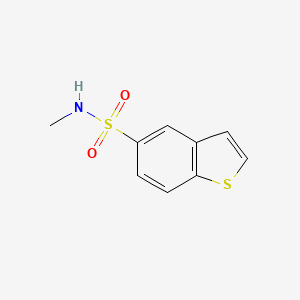![molecular formula C11H12N2O2 B13316912 Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ This compound is characterized by a pyridine ring substituted with a methyl ester group at the 4-position and an amino group at the 2-position, which is further substituted with a but-3-yn-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-4-pyridinecarboxylic acid and but-3-yn-2-amine.
Esterification: The carboxylic acid group of 2-amino-4-pyridinecarboxylic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 2-amino-4-pyridinecarboxylate.
Amidation: The amino group of methyl 2-amino-4-pyridinecarboxylate is then reacted with but-3-yn-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for esterification and amidation steps, and employing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the functional groups present. The but-3-yn-2-yl group may play a crucial role in binding to the active site of enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-aminopyridine-4-carboxylate: Lacks the but-3-yn-2-yl group, making it less versatile in certain chemical reactions.
But-3-yn-2-ylamine: Does not contain the pyridine ring, limiting its applications in heterocyclic chemistry.
2-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid: The carboxylic acid group can participate in different reactions compared to the ester group in Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the but-3-yn-2-yl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 2-(but-3-yn-2-ylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-4-8(2)13-10-7-9(5-6-12-10)11(14)15-3/h1,5-8H,2-3H3,(H,12,13) |
InChI-Schlüssel |
CUHYEEJDDLQNDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)NC1=NC=CC(=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13316839.png)












